2-(4-chlorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate product is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The sulfonyl and phenoxy groups also contribute to its biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets 5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H18ClN3O4S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4S2/c1-15-21(32-23(25-15)27-33(29,30)20-13-7-16(24)8-14-20)22(28)26-17-9-11-19(12-10-17)31-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,27)(H,26,28) |
InChI Key |
JZJZQRRGJUSSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.